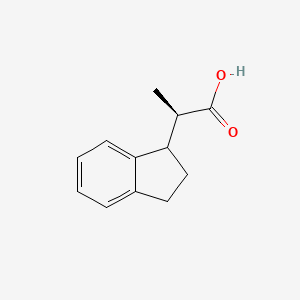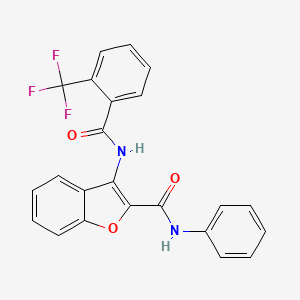
4-(3-Chlorophenyl)-1-piperazinepropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine” is a chemical compound with the empirical formula C13H18Cl2N2. It is a solid at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for a similar compound involves reactions of diethanolamine with thionyl chloride .Molecular Structure Analysis
The molecular structure of “1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine” is characterized by the presence of a piperazine ring bound to a phenyl group .Chemical Reactions Analysis
Piperazine derivatives are known to participate in a variety of chemical reactions. These include cyclization reactions, Ugi reactions, ring-opening of aziridines, and intermolecular cycloadditions .Physical And Chemical Properties Analysis
“1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine” is a solid at room temperature. It has a melting point of 198-203 °C .Applications De Recherche Scientifique
Antibacterial Activity
Piperazine derivatives, including 4-(3-Chlorophenyl)-1-piperazinepropanenitrile, have been explored for their antibacterial potential. Researchers have investigated their efficacy against various bacterial strains, aiming to develop novel antibiotics. The compound’s mechanism of action and its impact on bacterial growth are subjects of interest .
Antiviral Properties
Given the urgent need for antiviral agents, scientists have evaluated piperazine-based compounds for their antiviral activity. 4-(3-Chlorophenyl)-1-piperazinepropanenitrile may exhibit inhibitory effects against specific viruses, making it a candidate for further investigation .
Neuroprotective Potential
The piperazine ring is present in compounds studied for neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Researchers have explored derivatives like 4-(3-Chlorophenyl)-1-piperazinepropanenitrile to assess their neuroprotective properties. Understanding their interactions with neural pathways and potential therapeutic benefits is crucial .
Psychopharmacology
Interestingly, piperazine derivatives have also been used illicitly as psychoactive substances. Investigating the psychopharmacological effects of 4-(3-Chlorophenyl)-1-piperazinepropanenitrile sheds light on its impact on neurotransmitter systems and behavior .
Drug Design and Optimization
The incorporation of piperazine moieties into drug molecules can enhance pharmacokinetic properties. Researchers explore 4-(3-Chlorophenyl)-1-piperazinepropanenitrile as a building block for drug design. Its structural modifications may lead to improved drug candidates for various therapeutic areas .
Mannich Reactions and Synthetic Pathways
Understanding the synthesis of 4-(3-Chlorophenyl)-1-piperazinepropanenitrile is essential. Researchers have developed efficient synthetic routes, including Mannich reactions, to obtain this compound. Detailed investigations into reaction mechanisms and optimization strategies contribute to its practical applications .
Mécanisme D'action
Target of Action
Similar compounds such as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine and 1-(3-Chlorophenyl)piperazine have been associated with the serotonin system, suggesting that 4-(3-Chlorophenyl)-1-piperazinepropanenitrile may also interact with serotonin receptors.
Mode of Action
Related compounds like carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation . This suggests that 4-(3-Chlorophenyl)-1-piperazinepropanenitrile might interact with its targets in a similar manner, leading to changes in cellular metabolism.
Biochemical Pathways
Related compounds have been shown to impact oxidative phosphorylation , suggesting that this compound may also influence energy metabolism pathways within the cell.
Pharmacokinetics
A related compound, trazodone, has been shown to have acceptable absolute bioavailability with substantial variability in time to maximum plasma concentration . This suggests that 4-(3-Chlorophenyl)-1-piperazinepropanenitrile may have similar ADME properties, impacting its bioavailability.
Result of Action
Related compounds have been shown to have antioxidant properties , suggesting that this compound may also have a protective effect against oxidative stress.
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the activity of similar compounds .
Orientations Futures
Piperazine derivatives have been the focus of much research due to their wide range of biological activities. They are found in a variety of pharmaceuticals and have potential applications in the treatment of diseases such as Alzheimer’s Disease, Mild Cognitive Impairment, and Amyotrophic Lateral Sclerosis .
Propriétés
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15/h1,3-4,11H,2,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPPLPLEPVUEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole](/img/structure/B2744819.png)
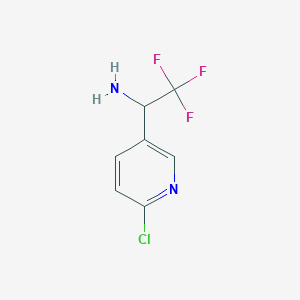
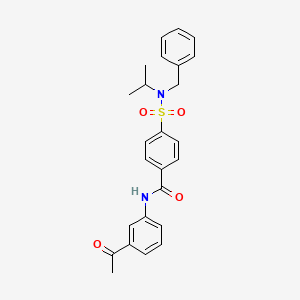

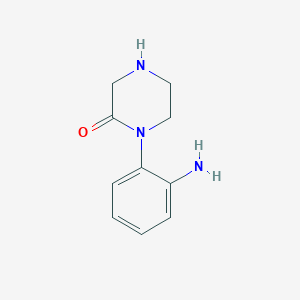
![N-(oxolan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2744831.png)
![6-(benzylamino)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2744832.png)
![4,4,4-Trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2744833.png)
![3-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2744834.png)
